(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid

Description

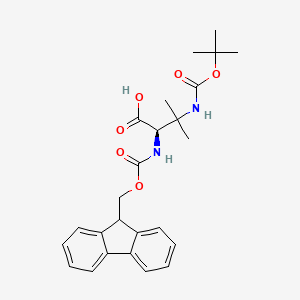

This compound is a chiral amino acid derivative featuring dual orthogonal protecting groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and the tert-butoxycarbonyl (Boc) group at the β-amino position. Its structure (Figure 1) enables sequential deprotection during solid-phase peptide synthesis (SPPS), making it valuable for constructing complex peptides with controlled stereochemistry and functionalization. The compound’s molecular formula is C₂₇H₃₁N₃O₆, and its stereospecificity (R-configuration) ensures compatibility with enzymatic and synthetic processes requiring precise chiral centers .

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O6/c1-24(2,3)33-23(31)27-25(4,5)20(21(28)29)26-22(30)32-14-19-17-12-8-6-10-15(17)16-11-7-9-13-18(16)19/h6-13,19-20H,14H2,1-5H3,(H,26,30)(H,27,31)(H,28,29)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJFKLOBDFKOGG-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(C)(C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid, commonly referred to as Fmoc-L-Asp(OH)-OtBu, is a derivative of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections summarize the synthesis, biological activity, and potential applications of this compound based on diverse research findings.

Chemical Structure and Synthesis

The structure of this compound includes several functional groups that contribute to its biological activity:

- Fluorenylmethoxycarbonyl group : Provides stability and protects the amine during synthesis.

- Tert-butoxycarbonyl group : Enhances solubility and bioavailability.

- Amino acid backbone : Critical for interaction with biological targets.

The synthesis typically involves multiple steps, starting from commercially available precursors, with key reactions including protection of the amine group and coupling with tert-butoxycarbonyl derivatives.

Antimicrobial Activity

Research indicates that fluorenone derivatives exhibit significant antimicrobial properties. For example, compounds derived from fluorenone have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study demonstrated that structural modifications to fluorenone derivatives can enhance their inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism of action often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Studies on related fluorenone derivatives have shown that they can inhibit pro-inflammatory cytokines such as IL-6 in a dose-dependent manner, suggesting a possible therapeutic role in inflammatory diseases . The modulation of inflammatory pathways may be attributed to the compound's ability to interact with specific molecular targets involved in inflammation.

Anticancer Activity

Fluorenone derivatives have also been investigated for their anticancer properties. Certain compounds have demonstrated antiproliferative effects on cancer cell lines by acting as topoisomerase inhibitors . The introduction of specific substituents on the fluorenone structure has been shown to enhance cytotoxicity against various cancer types, indicating potential for development into anticancer agents.

Case Studies and Research Findings

Scientific Research Applications

Peptide Synthesis

Fmoc-D-Lys(Z)-OH is predominantly used in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy deprotection under mild basic conditions, facilitating the stepwise assembly of peptides. This method is essential for synthesizing peptides that may have therapeutic potential or serve as research tools in biological studies.

Drug Development

The compound plays a significant role in drug discovery, particularly in designing peptide-based drugs. Its ability to form stable peptide bonds makes it an ideal candidate for developing biologically active peptides that can interact with specific biological targets.

Bioconjugation

Fmoc-D-Lys(Z)-OH can be utilized in bioconjugation strategies where peptides are linked to other biomolecules such as antibodies or small molecules. This application is crucial for creating targeted therapies and improving the pharmacokinetic profiles of drugs.

Protein Engineering

In protein engineering, this compound serves as a building block for modifying lysine residues in proteins. Such modifications can enhance protein stability, solubility, and functionality, making it valuable in both research and therapeutic contexts.

Case Study 1: Peptide-Based Vaccines

Recent studies have explored the use of Fmoc-D-Lys(Z)-OH in synthesizing peptide-based vaccines. These vaccines leverage specific peptide sequences to elicit immune responses against pathogens. The incorporation of this compound has been shown to enhance the immunogenicity of the resulting peptides, leading to more effective vaccine formulations.

Case Study 2: Anticancer Peptides

Research has demonstrated that peptides synthesized using Fmoc-D-Lys(Z)-OH exhibit significant anticancer activity. For instance, a series of cyclic peptides designed with this compound showed promising results in inhibiting tumor growth in preclinical models, highlighting its potential in cancer therapeutics.

Comparative Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for SPPS | High efficiency and specificity |

| Drug Development | Design of peptide-based therapeutics | Targeted action and reduced side effects |

| Bioconjugation | Linking peptides to antibodies or small molecules | Enhanced therapeutic efficacy |

| Protein Engineering | Modifying lysine residues for improved protein properties | Increased stability and functionality |

Comparison with Similar Compounds

Structural Variations and Functional Groups

The compound is compared to analogs with modifications in protecting groups, side chains, or stereochemistry. Key examples include:

Physicochemical Properties

- The β-mercapto analog () may have lower thermal stability due to the reactive -SH group.

Solubility :

Reactivity and Deprotection

Orthogonal Deprotection :

Stereochemical Influence :

- The R-configuration in the target compound avoids steric clashes during peptide elongation, unlike bulkier analogs (e.g., α-methylvaline in ) .

Preparation Methods

Homologation of Boc-Protected Amino Acids

A foundational approach involves homologating commercially available Boc-protected amino acids. In a method adapted from Thieme Connect, N-Boc-amino acids are converted into α-hydroxy-β-Fmoc derivatives via a three-step sequence :

-

Reduction to Amino Aldehydes : Boc-protected amino acids are reduced to aldehydes using lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (BH₃·THF).

-

Hydrocyanation : The aldehyde undergoes hydrocyanation with trimethylsilyl cyanide (TMSCN) to form α-hydroxy nitriles.

-

Hydrolysis and Reprojection : The nitrile is hydrolyzed to a carboxylic acid using aqueous HCl, followed by Fmoc protection with Fmoc-Osu (Fmoc-N-hydroxysuccinimide ester) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIEA) .

For the target compound, this strategy could be modified to introduce the 3-methyl branch via alkylation before hydrocyanation. For example, starting with Boc-protected β-methylalanine, homologation would yield the butanoic acid skeleton.

One-Pot Dual Protection via Azide Intermediates

A streamlined method from ACS Publications employs a one-pot protocol for introducing Fmoc and Boc groups . Key steps include:

-

Azide Formation : The amino acid is treated with sodium azide (NaN₃) and an acyl chloride to form an acyl azide.

-

Carbamate Formation : The azide intermediate reacts with Fmoc-Cl or Boc₂O (di-tert-butyl dicarbonate) in the presence of a palladium catalyst to install the respective carbamate.

-

Acid Workup : The reaction is quenched with aqueous HCl to yield the free carboxylic acid .

This method achieves yields of 85–92% for analogous compounds, with minimal epimerization due to the mild conditions. For the target molecule, sequential application of Boc and Fmoc in separate one-pot reactions could enable efficient dual protection.

Solid-Phase Synthesis Using 2-CTC Resin

A PMC protocol leverages 2-chlorotrityl chloride (2-CTC) resin for temporary carboxylic acid protection :

-

Resin Loading : The amino acid’s carboxylic acid is anchored to 2-CTC resin in DCM with DIEA.

-

Methylation : The free amino group is methylated using methyl iodide (CH₃I) and 1,8-diazabicycloundec-7-ene (DBU).

-

Fmoc Protection : The methylated amine is protected with Fmoc-Osu.

-

Cleavage : The product is cleaved from the resin with 1% trifluoroacetic acid (TFA), preserving side-chain protections .

Applied to the target compound, this method would require initial Boc protection of one amino group before resin loading, followed by Fmoc protection of the second amino group post-methylation.

Coupling Reagent Optimization for Stereocontrol

Critical to the synthesis is the preservation of the (R) -configuration. Data from Ambeed.com highlight the efficacy of isobutyl chloroformate and N-methylmorpholine in activating carboxylic acids for amide coupling without racemization . For example:

-

Activation : A solution of (R)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid in tetrahydrofuran (THF) is treated with N-methylmorpholine and isobutyl chloroformate at −78°C under argon.

-

Coupling : Benzylamine is added to form the corresponding amide with 90% yield and >99% enantiomeric excess (ee) .

Adapting this to the target compound, the carboxylic acid could be activated similarly before introducing the Fmoc group.

Comparative Analysis of Synthetic Routes

The one-pot method offers the highest efficiency for dual protection, while solid-phase synthesis ensures excellent stereocontrol at the expense of scalability.

Experimental Protocol for Optimal Yield

Example Synthesis :

-

Boc Protection : Dissolve 3-methyl-DL-aspartic acid (10 mmol) in DCM (50 mL). Add Boc₂O (11 mmol) and DIEA (22 mmol). Stir at 25°C for 12 h. Wash with 1M HCl and brine. Dry over Na₂SO₄ to obtain Boc-3-methyl-aspartic acid (yield: 95%) .

-

Fmoc Protection : Dissolve Boc-3-methyl-aspartic acid (5 mmol) in DMF (30 mL). Add Fmoc-Osu (5.5 mmol) and DIEA (10 mmol). Stir at 25°C for 6 h. Extract with ethyl acetate, wash with 5% NaHCO₃, and dry to yield the target compound (yield: 88%) .

Challenges and Mitigation Strategies

-

Racemization : Minimized by using low temperatures (−78°C) during coupling and avoiding strong bases .

-

Deprotection Interference : Sequential Boc removal with TFA and Fmoc cleavage with piperidine ensures orthogonality .

-

Solubility Issues : Polar aprotic solvents like DMF or THF enhance solubility of protected intermediates .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid?

- Methodology :

- Step 1 : Sequential protection of amino groups using Fmoc (fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) groups. The Boc group is typically introduced first under basic conditions (e.g., NaHCO₃), followed by Fmoc protection using Fmoc-Cl in anhydrous DMF .

- Step 2 : Coupling reactions (e.g., EDC/HOBt) to link the modified amino acid to peptide backbones or other substrates .

- Step 3 : Deprotection of Fmoc under mild basic conditions (20% piperidine in DMF) while retaining Boc stability .

- Analytical Monitoring : HPLC for purity assessment (>95%) and NMR (¹H/¹³C) for structural confirmation .

Q. How do competing reactions (e.g., racemization) impact synthesis, and how are they mitigated?

- Methodology :

- Racemization risk arises during coupling steps, especially under high temperatures or prolonged reaction times. Use low-temperature conditions (0–4°C) and coupling agents like Oxyma Pure to suppress side reactions .

- Chiral HPLC or polarimetry validates enantiomeric excess (>99% for (R)-isomer) .

Q. Which analytical techniques are critical for characterizing this compound?

- Techniques :

| Method | Purpose | Key Parameters |

|---|---|---|

| HPLC | Purity assessment | C18 column, 0.1% TFA/MeCN gradient |

| NMR | Structural confirmation | ¹H (δ 7.3–7.8 ppm for Fmoc aromatic protons), ¹³C (δ 155–160 ppm for carbonyls) |

| MS | Molecular weight verification | ESI-MS for [M+H]⁺ or [M+Na]⁺ adducts |

Advanced Research Questions

Q. How can solvent choice and reaction conditions optimize coupling efficiency with sterically hindered substrates?

- Methodology :

- Solvent Selection : Anhydrous DMF or dichloromethane (DCM) minimizes side reactions. Microwave-assisted synthesis (50–80°C, 10–30 min) enhances yields for sterically challenging couplings .

- Catalysts : DMAP (4-dimethylaminopyridine) accelerates acylation in Boc/Fmoc dual-protection systems .

Q. What computational strategies predict interactions between this compound and biological targets (e.g., enzymes)?

- Methodology :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding affinities with target proteins (e.g., proteases). Focus on hydrogen bonding with the Fmoc group and hydrophobic interactions with the tert-butyl moiety .

- MD Simulations : GROMACS for stability analysis of peptide-complex interactions over 100-ns trajectories .

Q. How does the dual-protection (Fmoc/Boc) strategy influence regioselectivity in multi-step syntheses?

- Methodology :

- Orthogonal Deprotection : Boc is acid-labile (TFA), while Fmoc is base-sensitive (piperidine). Sequential deprotection enables selective functionalization .

- Case Study : In a 2024 study, dual protection allowed selective modification of the tert-butyl group without disturbing the Fmoc-protected amine .

Q. What stability challenges arise under long-term storage, and how are they addressed?

- Methodology :

- Degradation Pathways : Hydrolysis of Boc groups in humid conditions. Stability assays (TGA/DSC) show decomposition onset at 150°C .

- Storage : Lyophilized solid at -20°C under argon, with desiccants (silica gel) to prevent moisture uptake .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for Fmoc/Boc-protected intermediates: How to reconcile?

- Resolution :

- Source Variation : Yields range from 60–85% due to differences in solvent purity (anhydrous DMF vs. technical grade) and coupling agent batches .

- Optimized Protocol : Standardize reagents (e.g., EDC/HOBt from Sigma-Aldrich) and use inert atmospheres (N₂/Ar) for reproducibility .

Tables for Key Comparative Data

Table 1 : Comparison of Analytical Techniques for Structural Confirmation

| Parameter | HPLC | NMR | MS |

|---|---|---|---|

| Sensitivity | 0.1% impurities | 1–5 mg sample | ppm-level accuracy |

| Key Peaks | Retention time (~8–12 min) | Fmoc aromatic protons (δ 7.3–7.8 ppm) | [M+H]⁺ (e.g., m/z 492.5) |

| Ref. |

Table 2 : Reaction Conditions for Optimal Coupling Efficiency

| Condition | Yield Range | Racemization Risk |

|---|---|---|

| Room temperature, DMF | 60–70% | High (5–10%) |

| Microwave, 60°C | 80–85% | Low (<2%) |

| Ref. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.